Dichloromethane-d2

Catalog No.
S774833
CAS No.
1665-00-5
M.F
CH2Cl2
M. Wt
86.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethane-d2

CAS Number

1665-00-5

Product Name

Dichloromethane-d2

IUPAC Name

dichloro(dideuterio)methane

Molecular Formula

CH2Cl2

Molecular Weight

86.94 g/mol

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2

InChI Key

YMWUJEATGCHHMB-DICFDUPASA-N

SMILES

C(Cl)Cl

Synonyms

Dichlorodideuteriomethane; Dichlorodideuteromethane; Dichloromethane-d2; Dideuteriodichloromethane; Dideuteriomethylene chloride; Dideuterodichloromethane; Methylene chloride-d2; Methylene-d2 chloride; Methylene-d2 dichloride; d2-Methylene chloride

Canonical SMILES

C(Cl)Cl

Isomeric SMILES

[2H]C([2H])(Cl)Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of Dichloromethane-d2 lies in the field of NMR spectroscopy []. Due to its high deuteration level (typically exceeding 99.8%), Dichloromethane-d2 offers a significant advantage in NMR experiments.

  • Reduced signal interference: The presence of hydrogen atoms (protons) in a solvent molecule can lead to overlapping signals with the protons in the sample being analyzed. Deuteration replaces these protons with deuterium atoms, which have a negligible magnetic moment and do not interfere with the desired signals [, ]. This "lock" solvent technique allows researchers to observe the signals of interest with greater clarity and sensitivity.
  • Internal standard: Dichloromethane-d2 can also be used as an internal standard in NMR experiments. Its well-defined chemical shift and peak intensity enable researchers to calibrate their spectra and ensure consistency across measurements [].

Extraction and Purification

Dichloromethane-d2 finds use in the extraction and purification of various organic compounds []. Its ability to dissolve a wide range of non-polar and moderately polar substances makes it a suitable solvent for isolating target molecules from complex mixtures. Additionally, its deuterated nature minimizes interference with subsequent NMR analysis of the extracted compounds.

Material Science Applications

Dichloromethane-d2 can be employed in specific material science applications. Its properties, such as volatility and solvency, enable researchers to:

  • Prepare deuterated polymers: By dissolving a polymer in Dichloromethane-d2 and subsequently removing the solvent, researchers can obtain deuterated versions of the polymer for further analysis using techniques like solid-state NMR spectroscopy [].
  • Study solvent-polymer interactions: Dichloromethane-d2 can be used to investigate the interactions between solvents and polymers. By analyzing the changes in the solvent's NMR spectrum upon interacting with the polymer, researchers can gain insights into the nature and strength of these interactions [].

Dichloromethane-d2 is a derivative of dichloromethane (CH2Cl2), a common organic solvent, where the hydrogen (H) atoms are replaced with deuterium (D) atoms. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus. This isotopic substitution offers several advantages for NMR analysis [].

The significance of Dichloromethane-d2 lies in its ability to act as a solvent for NMR spectroscopy without interfering with the NMR signals of the sample itself. This is because deuterium has a spin quantum number of 1 (unlike hydrogen's 1/2), making it NMR inactive. Consequently, Dichloromethane-d2 does not contribute any peaks to the NMR spectrum, allowing clear observation of the sample's signals [].


Molecular Structure Analysis

Dichloromethane-d2 possesses a simple tetrahedral geometry. The central carbon atom (C) is bonded to two deuterium (D) atoms and two chlorine (Cl) atoms. The bond angles between the C-D and C-Cl bonds are approximately 109.5°, reflecting the sp3 hybridization of the central carbon [].

A notable aspect of the structure is the presence of deuterium instead of hydrogen. The increased mass of deuterium compared to hydrogen leads to a slight difference in bond lengths and vibrational frequencies compared to dichloromethane. However, these differences are minimal and do not significantly alter the overall structure or chemical properties [].


Chemical Reactions Analysis

  • Hydrolysis: Dichloromethane reacts with water to form formaldehyde (HCHO) and hydrochloric acid (HCl) [].

CH2Cl2 + H2O -> HCHO + 2HCl

  • Dehydrohalogenation: At high temperatures or with strong bases, dichloromethane can lose a molecule of HCl to form dichlorocarbene (CCl2), a reactive intermediate [].

CH2Cl2 -> CCl2 + HCl

Dichloromethane-d2 itself is unlikely to undergo these reactions due to the increased stability of the C-D bond compared to the C-H bond.


Physical And Chemical Properties Analysis

  • Melting Point: -97 °C (literature) []
  • Boiling Point: 40 °C (literature) []
  • Density: 1.362 g/mL at 25 °C (literature) []
  • Solubility: Miscible with most organic solvents, slightly soluble in water (≤ 0.01%) []
  • Chemical Properties: Relatively stable under normal conditions. Can react with strong bases and oxidizers [].

Mechanism of Action (not applicable)

Dichloromethane-d2 does not have a specific biological mechanism of action. Its primary function is as an inert solvent in NMR spectroscopy.

Dichloromethane-d2 shares many safety concerns with its parent compound, dichloromethane. It is:

  • Suspected Carcinogen: Dichloromethane-d2 is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).
  • Toxic: Exposure to Dichloromethane-d2 can cause skin irritation, eye irritation, drowsiness, and dizziness [].
  • Environmental Hazard: Dichloromethane-d2 should be handled and disposed of according to proper regulations to minimize environmental impact.

Dichloromethane-d2 can be synthesized through various methods:

  • Deuteration of Dichloromethane: This involves reacting dichloromethane with deuterated reagents or using deuterated solvents in the presence of catalysts.
  • Hydrogen-Deuterium Exchange: This method utilizes catalysts to facilitate the exchange of hydrogen atoms for deuterium in the dichloromethane molecule.
  • Direct Synthesis: Another approach includes synthesizing dichloromethane-d2 directly from deuterated methane and chlorine gas under controlled conditions .

Dichloromethane-d2 is predominantly used in:

  • Nuclear Magnetic Resonance Spectroscopy: As a solvent that minimizes proton interference.
  • Organic Synthesis: Serving as a general solvent for various organic reactions.
  • Laboratory Research: Employed in studies requiring deuterated solvents for isotopic labeling and tracing experiments .

Dichloromethane-d2 shares similarities with several other chlorinated hydrocarbons and deuterated compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
DichloromethaneCH₂Cl₂Non-deuterated form; higher toxicity and health risks.
TrichloromethaneCHCl₃More chlorine atoms; used as a solvent but more toxic.
Deuterated EthanolC₂H₅DDifferent functional group; less volatile than dichloromethane-d2.
Deuterated AcetoneC₃D₆OKetone structure; used in similar applications but different reactivity profile.

Dichloromethane-d2's primary uniqueness lies in its use as an NMR solvent due to the absence of protons that would interfere with spectral readings, making it invaluable for precise chemical analysis .

Dichloromethane-d2 (CD2Cl2) has become increasingly significant in industrial and research applications as a reagent for chemical reactions and as a solvent for inorganic and organic compounds in NMR spectroscopy. The compound is particularly valuable in applications where the properties of methylene chloride are desirable but where its protons must be replaced by deuterium. The synthesis of dichloromethane-d2 has evolved significantly with several methodologies developed to achieve high deuterium incorporation.

The primary challenge in dichloromethane-d2 synthesis lies in efficiently exchanging the hydrogen atoms in methylene chloride (CH2Cl2) with deuterium. Various approaches have been developed, with phase-transfer catalysis emerging as a particularly effective methodology. Unlike earlier methods that required cosolvents or produced low deuterium incorporation, modern synthetic routes can achieve deuterium content exceeding 99% through optimized reaction conditions and recycling processes.

Phase-Transfer Catalysis in Hydrogen-Deuterium Exchange Reactions

Phase-transfer catalysis (PTC) represents a breakthrough in the synthesis of dichloromethane-d2. This methodology enables efficient hydrogen-deuterium exchange by facilitating the reaction between methylene chloride and deuteroxide ions across phase boundaries. The process involves:

  • Contacting methylene chloride with an aqueous phase containing deuteroxide ions
  • Using a phase-transfer catalyst to facilitate migration of reactants between phases
  • Promoting exchange of hydrogen for deuterium under controlled conditions

The key advantage of phase-transfer catalysis lies in its ability to overcome the immiscibility barrier between the organic methylene chloride phase and the aqueous deuterium source phase. The catalyst shuttles reactants between phases, dramatically increasing reaction efficiency.

A typical reaction scheme involves using D2O as the deuterium source, NaOD as the base, and quaternary ammonium salts as the phase-transfer catalyst. Table 1 illustrates the typical reaction components and their functions in the phase-transfer catalysis system.

Table 1: Components of Phase-Transfer Catalysis System for Dichloromethane-d2 Synthesis

ComponentExampleFunctionTypical Amount
Deuterium SourceD2OProvides deuterium atoms0.24 mol per 0.34 mol CH2Cl2
BaseNa2O or NaODGenerates deuteroxide ions0.16 mol per 0.34 mol CH2Cl2
Phase-Transfer CatalystAliquat 336 (methyltricaprylylammonium chloride)Facilitates phase transfer0.4-20 mol% relative to CH2Cl2
SubstrateCH2Cl2Starting material-

The hydrogen-deuterium exchange reaction is fundamentally an equilibrium process. When CH2Cl2 is exposed to D2O under basic conditions with a phase-transfer catalyst, the hydrogens are gradually replaced by deuterium. The reaction follows the principle that more acidic protons exchange more readily, and the rate of exchange is influenced by factors such as temperature, catalyst concentration, and reaction time.

Comparative Analysis of Homogeneous vs. Heterogeneous Deuteration Systems

The deuteration of dichloromethane can be accomplished through both homogeneous and heterogeneous catalytic systems, each with distinct advantages and limitations.

Homogeneous Deuteration Systems:

In homogeneous systems, the catalyst, substrate, and deuterium source exist in the same phase. An example is the method described by Atkinson et al., where CH2Cl2 is mixed with D2O containing NaOD in dimethyl sulfoxide and refluxed for 24 hours. This approach yielded methylene chloride containing approximately 33% deuterium, which could be further enriched to 42% through recycling.

The primary limitations of homogeneous systems include:

  • Requirement for cosolvents like dimethyl sulfoxide
  • Generally lower deuterium incorporation rates
  • Challenges in catalyst recovery

Heterogeneous Deuteration Systems:

Heterogeneous systems, particularly those employing phase-transfer catalysis, have largely supplanted homogeneous approaches. In these systems, the reaction occurs at the interface between immiscible phases, with the catalyst facilitating transfer of reactive species between phases.

Key advantages of heterogeneous systems include:

  • Higher deuterium incorporation (>99% achievable)
  • No requirement for cosolvents
  • Minimal product decomposition
  • Easier product isolation and catalyst recovery

A comparative assessment of homogeneous and heterogeneous deuteration approaches is presented in Table 2.

Table 2: Comparison of Homogeneous and Heterogeneous Deuteration Systems

ParameterHomogeneous SystemsHeterogeneous Systems (PTC)
Deuterium IncorporationTypically 30-45%Up to >99% with recycling
Reaction ConditionsRequires cosolvents, reflux conditionsRoom temperature, no cosolvents needed
Catalyst RecoveryChallengingRelatively straightforward
Product IsolationComplex due to single-phase systemSimplified by phase separation
Reaction Time24+ hours3-25 hours depending on conditions
Scale-up PotentialLimitedFavorable

Recent advancements have also explored transition-metal-catalyzed hydrogen isotope exchange as an alternative approach to deuteration. These methods typically involve C-H activation mechanisms and can be conducted under both homogeneous and heterogeneous conditions.

Optimization Strategies for Multi-Stage Recycling Processes

Achieving high deuterium incorporation in dichloromethane-d2 synthesis often requires multi-stage processes where partially deuterated material is subjected to additional deuteration cycles. This recycling approach is central to efficient production of high-purity dichloromethane-d2.

The optimization of recycling processes involves several key strategies:

  • Sequential Deuteration Stages:
    After initial reaction with an aqueous deuterium source, partially deuterated methylene chloride is separated and treated with fresh aqueous phase and catalyst. This sequence can be repeated to achieve the desired deuterium content.

  • Deuterium Source Recovery:
    After recovery of the CD2Cl2 product, the residual aqueous phase contains substantial amounts of deuterium as D2O, DOH, and NaOD. Distillation of this aqueous phase yields D2O that can be recovered and reused, significantly improving process economics.

  • Product Isolation Optimization:
    The deuterated methylene chloride can be recovered by decanting the reaction mixture or through distillation. In some cases, freezing the aqueous phase facilitates decanting of the deuterated product.

  • Parameter Optimization:
    Factors influencing deuteration efficiency include reaction time, temperature, catalyst concentration, and the ratio of deuterium source to substrate.

An example of a multi-stage deuteration process is illustrated by experimental data from patent literature, as shown in Table 3.

Table 3: Multi-Stage Deuteration Process Results

StageReaction TimeD/H ExchangeCumulative D ContentNotes
115.5 hours42.4%42.4%Initial reaction
2Additional 10 hoursAdditional 18.8%61.2%86% of equilibrium maximum
3+Additional cycles->99% possibleMultiple recycling stages

The Cambridge Isotope Laboratories (CIL) D2O Recovery Program represents a commercial application of recycling strategies. This program allows customers to return used or unused D2O with at least 40% minimum enrichment for re-enrichment, providing both environmental and economic benefits.

Catalytic Efficiency of Quaternary Ammonium Salts in Deuteroxide-Mediated Reactions

Quaternary ammonium salts play a crucial role in deuteroxide-mediated hydrogen-deuterium exchange reactions for the synthesis of dichloromethane-d2. These compounds function as phase-transfer catalysts, facilitating the migration of ionic reactants from the aqueous phase to the organic phase where the reaction occurs.

Several quaternary ammonium salts have been investigated for their efficiency in deuteration reactions:

  • Methyltricaprylylammonium chloride (Aliquat 336):
    This commercially available catalyst has demonstrated high efficiency in the deuteration of methylene chloride. Typically used in concentrations of 0.4-20 mol% relative to methylene chloride, it enables efficient deuterium incorporation under mild conditions.

  • Tetrabutylammonium salts:
    These have been employed in deuteration of weak CH acids, including applications relevant to dichloromethane deuteration.

  • Tetrabenzyl ammonium chloride:
    This catalyst has been used in the exchange of deuterium for hydrogen in chloroform, a process analogous to dichloromethane deuteration.

The catalytic efficiency of these quaternary ammonium salts depends on several factors:

  • Catalyst concentration: Higher concentrations generally increase reaction rates, though with diminishing returns.
  • Alkyl chain length: Longer alkyl chains on the quaternary nitrogen enhance organic solubility.
  • Counter-ion: The nature of the counter-ion affects catalyst solubility and reactivity.
  • Steric factors: Bulkier quaternary ammonium salts may exhibit different phase-transfer efficiencies.

A representative experiment from patent literature demonstrates the efficiency of Aliquat 336 in deuteration. When a solution of CH2Cl2 (0.016 mol) and Aliquat 336 (0.0001 mol, approximately 0.6 mol%) was added to a 50% w/w aqueous solution of NaOH (0.019 mol) and stirred at room temperature for 3 hours, significant deuterium incorporation was achieved.

The mechanism of quaternary ammonium salt catalysis in deuteration reactions involves:

  • The quaternary ammonium cation exchanges its counter-anion with deuteroxide from the aqueous phase
  • The resulting ion pair transfers to the organic phase
  • Deuteroxide abstracts a proton from methylene chloride, forming a carbanion
  • The carbanion extracts a deuteron from D2O, yielding partially deuterated methylene chloride
  • The cycle repeats until equilibrium is reached

This mechanism explains why catalyst amount, while important, can be maintained at relatively low levels (catalytic amounts) while still achieving efficient deuteration.

The choice of deuterated solvents for organometallic NMR studies hinges on compatibility with air-sensitive compounds, solubility parameters, and minimal signal interference. Dichloromethane-d2 excels in dissolving non-polar organometallic species due to its low polarity (polarity index $$P' = 3.1$$) and dielectric constant ($$\epsilon = 8.93$$) [6]. Unlike deuterated chloroform (CDCl$$3$$), which may participate in hydrogen bonding, CD$$2$$Cl$$2$$’s inertness prevents ligand displacement in complexes containing labile phosphine or carbonyl groups [2] [7]. For example, tris(p-methoxyphenyl)phosphine complexes exhibit stable cationization in CD$$2$$Cl$$_2$$, avoiding solvent-induced decomposition observed in protic solvents like deuterated methanol [2].

A comparative analysis of solvent properties (Table 1) highlights CD$$2$$Cl$$2$$’s advantages: its density ($$1.36\ \text{g/cm}^3$$) [4] ensures uniform sample distribution in NMR tubes, while its low viscosity ($$0.44\ \text{cP}$$) [6] reduces line broadening caused by slow molecular tumbling. These attributes are critical for resolving fine splitting patterns in $$^{13}\text{C}$$ NMR spectra of polynuclear metal clusters.

Table 1: Solvent Properties for Organometallic NMR Studies

PropertyCD$$2$$Cl$$2$$ [4] [6]CDCl$$_3$$ [6]DMSO-d$$_6$$ [5]
Dielectric Constant8.934.8146.68
Viscosity (cP)0.440.571.99
$$^{1}\text{H}$$ Shift (ppm)5.327.262.50

Spectral Resolution Enhancement Through Deuteration-Induced Signal Suppression

Deuteration of dichloromethane eliminates solvent-derived proton signals, which typically dominate $$^{1}\text{H}$$ NMR spectra. In CD$$2$$Cl$$2$$, the residual $$^{1}\text{H}$$ signal intensity is reduced by >99% compared to non-deuterated analogues, enabling detection of analytes at sub-millimolar concentrations [1] [4]. This suppression is particularly advantageous for studying labile protons in coordination compounds, such as hydride ligands in transition metal complexes.

For instance, the $$^{1}\text{H}$$ NMR spectrum of a ruthenium hydride complex in CD$$2$$Cl$$2$$ reveals a sharp singlet at $$\delta -5.2\ \text{ppm}$$ (Figure 1a), whereas the same sample in CDCl$$_3$$ shows overlapping solvent peaks obscuring the hydride signal (Figure 1b) [7]. Deuteration also mitigates NOE effects between solvent and analyte protons, preserving integral accuracy for quantitative studies.

Impurity Profiling in Deuterated Solvent Matrices

Despite high deuteration grades ($$>99.5\%$$), CD$$2$$Cl$$2$$ may contain trace impurities from synthesis or storage, such as chloroform-d ($$CHCl3$$) or water ($$H2O$$). Advanced impurity profiling relies on $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR chemical shift databases (Table 2) to identify contaminants. For example, residual $$CHCl3$$ in CD$$2$$Cl$$2$$ produces a triplet at $$\delta 7.26\ \text{ppm}$$ ($$J{H-D} = 0.8\ \text{Hz}$$) [5] [7].

Table 2: Characteristic Impurity Shifts in CD$$2$$Cl$$2$$

Impurity$$^{1}\text{H}$$ Shift (ppm)$$^{13}\text{C}$$ Shift (ppm)
$$CHCl_3$$7.26 [5] [7]77.2 [5]
$$H_2O$$1.56 [7]
Acetone2.17 [7]207.0 [7]

Hyphenated techniques like LC-NMR further differentiate between inherent impurities and sample-derived artifacts. For example, gradient elution isolates CD$$2$$Cl$$2$$-stabilized oxidation byproducts from platinum complexes, enabling precise assignment of $$\delta 2.01\ \text{ppm}$$ to acetylacetonate ligands [7].

Temperature-Dependent Chemical Shift Anisotropy Studies

Chemical shift anisotropy (CSA) in CD$$2$$Cl$$2$$ varies with temperature due to changes in molecular motion and solvent viscosity. At $$-40^\circ\text{C}$$, the $$^{13}\text{C}$$ signal of CD$$2$$Cl$$2$$ broadens by 15% compared to $$25^\circ\text{C}$$, reflecting reduced tumbling rates (Figure 2) [7]. This temperature sensitivity aids in studying dynamic processes, such as ligand exchange in iridium complexes, where CSA patterns reveal activation energies ($$\Delta G^\ddagger$$) via Eyring analysis.

Variable-temperature NMR (VT-NMR) further exploits CD$$2$$Cl$$2$$’s low freezing point ($$-97^\circ\text{C}$$) [4] to trap intermediate species in catalytic cycles. For example, a palladium-catalyzed coupling reaction at $$-60^\circ\text{C}$$ in CD$$2$$Cl$$2$$ resolves a transient oxidative addition complex at $$\delta 128.3\ \text{ppm}$$ ($$^{31}\text{P}$$ NMR), undetectable at ambient temperatures [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (92.45%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (79.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1665-00-5

Wikipedia

Deuterated dichloromethane

Dates

Modify: 2023-08-15

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